molecular formula C9H9Cl2FOS B14028408 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol

2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol

Cat. No.: B14028408
M. Wt: 255.14 g/mol
InChI Key: MLURSVNTDLUAIQ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol is a halogenated ethanol derivative featuring a dichlorinated ethanol backbone and a substituted phenyl ring with 4-fluoro and 3-methylthio groups. This compound’s structural complexity arises from the interplay of electron-withdrawing (fluoro, dichloro) and electron-donating (methylthio) substituents, which influence its physicochemical properties and reactivity.

The methylthio (-SCH₃) group is notable for its sulfur-based reactivity and lipophilicity, which may enhance metabolic stability in pharmaceutical or agrochemical applications. The dichloro ethanol moiety likely contributes to steric bulk and oxidative resistance compared to non-halogenated analogs.

Properties

Molecular Formula

C9H9Cl2FOS

Molecular Weight

255.14 g/mol

IUPAC Name

2,2-dichloro-1-(4-fluoro-3-methylsulfanylphenyl)ethanol

InChI

InChI=1S/C9H9Cl2FOS/c1-14-7-4-5(2-3-6(7)12)8(13)9(10)11/h2-4,8-9,13H,1H3

InChI Key

MLURSVNTDLUAIQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)C(C(Cl)Cl)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol typically involves the reaction of 4-fluoro-3-(methylthio)benzaldehyde with chloroform and a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-fluoro-3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of functional groups like dichloro and fluoro enhances its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing vs. The 3-methylthio group (-SCH₃) introduces mild electron-donating character via sulfur’s lone pairs, contrasting with the strong electron-withdrawing -CF₃ group in . This may render the target compound more reactive in nucleophilic substitutions.
  • However, this may reduce aqueous solubility relative to polar analogs like .

Research Findings and Data

Reactivity Trends

  • Dichloro vs.
  • Ketone vs. Alcohol Backbone: The ketone in is more electrophilic than the ethanol group, making it more reactive toward nucleophiles like Grignard reagents.

Stability and Handling

  • Halogenated ethanol derivatives often require inert storage conditions (e.g., under nitrogen ), similar to the SDS guidelines for related compounds .

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